molecular formula C21H19N3O2 B11603971 1,3-dimethyl-6-(3-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-6-(3-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11603971
M. Wt: 345.4 g/mol
InChI Key: IAHXOLUZRDWHFC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core with various substituents, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction may involve catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-6-(3-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique substituents and the specific biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

1,3-dimethyl-6-(3-methylphenyl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O2/c1-14-8-7-11-16(12-14)24-13-17-18(19(24)15-9-5-4-6-10-15)20(25)23(3)21(26)22(17)2/h4-13H,1-3H3

InChI Key

IAHXOLUZRDWHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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